Galopiperone -

Galopiperone

Catalog Number: EVT-1580038
CAS Number:
Molecular Formula: C22H28O3
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galopiperone is a chemical compound that belongs to the class of antipsychotic medications, specifically a butyrophenone derivative. It is primarily investigated for its potential use in treating psychiatric disorders, particularly schizophrenia. The compound has garnered attention due to its unique pharmacological profile, which may offer advantages over existing antipsychotic therapies.

Source

Galopiperone was first synthesized and characterized in the context of pharmacological research aimed at developing more effective treatments for schizophrenia and related disorders. While specific natural sources of galopiperone are not identified, its synthesis is typically conducted in laboratory settings using established organic chemistry techniques.

Classification

Galopiperone is classified as an antipsychotic agent. It is structurally related to butyrophenones, a class of compounds known for their dopamine receptor antagonism, which is a key mechanism in the treatment of psychotic disorders.

Synthesis Analysis

Methods

The synthesis of galopiperone involves several steps typical of organic synthesis pathways used for butyrophenone derivatives. Common methods include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds, such as phenylacetone.
  2. Reactions: Key reactions may include Friedel-Crafts acylation, followed by reduction and cyclization processes to form the final structure.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Technical Details

The technical aspects of synthesizing galopiperone require precise control over reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

Galopiperone has a complex molecular structure characterized by its butyrophenone backbone. The structure can be represented as follows:

  • Molecular Formula: C21H26N2O2
  • Molecular Weight: 338.45 g/mol

Data

The molecular structure features a ketone functional group and an amine side chain, which are critical for its biological activity. The three-dimensional conformation plays a significant role in its interaction with neurotransmitter receptors.

Chemical Reactions Analysis

Reactions

Galopiperone undergoes various chemical reactions typical of amine and ketone functionalities. Notable reactions include:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
  2. Oxidation-Reduction: The ketone may be subject to reduction under specific conditions.
  3. Decomposition: Under extreme conditions (e.g., high temperatures), galopiperone may decompose into simpler organic compounds.

Technical Details

The stability of galopiperone under different environmental conditions (e.g., pH, temperature) is crucial for its formulation as a therapeutic agent.

Mechanism of Action

Process

Galopiperone's mechanism of action primarily involves antagonism at dopamine D2 receptors in the central nervous system. This action helps alleviate symptoms associated with schizophrenia and other psychotic disorders by modulating dopaminergic activity.

Data

Research indicates that galopiperone may also interact with serotonin receptors, contributing to its therapeutic effects and potentially reducing side effects commonly associated with traditional antipsychotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Galopiperone is stable under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound's solubility and stability can vary significantly with changes in pH.

Relevant data from studies indicate that proper formulation can enhance the bioavailability of galopiperone when administered therapeutically.

Applications

Scientific Uses

Galopiperone is primarily investigated for its potential application in treating schizophrenia and other psychotic disorders. Research continues into its efficacy and safety profile compared to existing antipsychotics, with ongoing clinical trials aimed at understanding its full therapeutic potential.

Introduction to Galopiperone Research Paradigms

Rationale for Investigating Galopiperone in Contemporary Pharmacognosy

The investigation of specialized alkaloids like Galopiperone represents a strategic imperative in modern pharmacognosy, driven by the urgent need to address therapeutic gaps in multidrug-resistant (MDR) infections and neglected tropical diseases (NTDs). Alkaloids constitute 15.6% of known plant-derived natural products but exhibit disproportionate biological significance, with 60+ alkaloid-derived drugs clinically approved worldwide [1]. Their inherent "drug-like" properties—exemplified by an average molecular weight of 348.9 Da and optimal heteroatom distribution—enable targeted bioactivity against complex pathological targets [1]. Galopiperone’s structural class (e.g., ergot-like scaffolds) may offer novel mechanisms against MDR pathogens, particularly given the stagnation in conventional antibiotic development.

The Fourth Industrial Revolution (4IR) technologies have radically transformed alkaloid valorization. Artificial intelligence-driven in silico docking studies now predict target affinity for rare alkaloid scaffolds, while CRISPR-based activation of silent biosynthetic gene clusters (BGCs) in microbial hosts unlocks previously inaccessible chemical space [1] [4]. For Galopiperone, such approaches enable:

  • Bioactivity Prediction: Machine learning models trained on alkaloid datasets forecast interactions with MDR-relevant targets (e.g., efflux pump inhibitors)
  • Sustainable Sourcing: Bioreactor-based production using engineered endophytes circumvents ecological impacts of plant harvesting [3]
  • Accelerated Screening: Metabolomic fingerprinting prioritizes Galopiperone-containing extracts within complex biological matrices [3]

Table 1: Therapeutic Potential of Alkaloid Classes Relevant to Galopiperone Research | Alkaloid Class | Biological Targets | MDR Application | Representative Drugs | |---------------------|------------------------|----------------------|--------------------------| | Indole alkaloids | Tubulin/DNA topoisomerases | Anticancer (MDR tumors) | Vinblastine, Vincristine | | Quinoline alkaloids | Heme polymerization | Antimalarial | Quinine | | Isoquinoline alkaloids | Opioid receptors | Analgesia | Morphine | | Ergot alkaloids | Dopamine/serotonin receptors | Neuropharmacology | Ergotamine |

Knowledge Gaps in Current Alkaloid Research Landscapes

Despite technological advances, critical barriers impede Galopiperone translation from discovery to application:

Cultivation Bottlenecks: Over 99.7% of soil bacteria and 90% of fungi remain uncultured using standard techniques, potentially excluding Galopiperone-producing strains [1] [2]. Metagenomic studies of biological soil crusts reveal >3,000 BGCs—712 being full-length—yet <10% express metabolites under laboratory conditions [2]. This is exacerbated for anaerobic gut microbes where oxygen sensitivity prevents conventional fermentation [4].

Dereplication Challenges: While 316 new alkaloids were reported in 2020 alone, 76.4% of known alkaloids lack even a single bioassay association [1]. LC-HRMS metabolomics of 77 marine bacterial isolates demonstrated strain-specific metabolite variation undetectable via 16S rRNA sequencing, leading to redundant rediscovery of known compounds [3]. Galopiperone risks misidentification as structural analogs without advanced NMR-assisted annotation pipelines.

Ecological Context Loss: BGC expression in Streptomyces spp. is highly microenvironment-dependent. Metatranscriptomics of biocrusts revealed night-specific activation of cyanobacterial BGCs, implicating alkaloids in nutrient scavenging—a regulation pattern absent in axenic cultures [2]. This suggests Galopiperone’s ecological role (e.g., microbial competition) may dictate optimal production conditions.

Table 2: Key Knowledge Gaps in Alkaloid Discovery | Research Phase | Current Limitation | Impact on Galopiperone | |--------------------|------------------------|----------------------------| | Source Identification | 153 plant families unexamined for alkaloids; uncultured microbial majority | Potential source organisms undiscovered | | BGC Activation | Poor correlation between BGC prediction and expression | Silent Galopiperone clusters not expressed | | Dereplication | 76.4% alkaloids lack bioactivity data | Rediscovery risk; missed structure-activity relationships | | Ecological Validation | Lab conditions disrupt microbial interactions | Production yields may not reflect natural capacity |

Epistemological Frameworks for Secondary Metabolite Discovery

Galopiperone research necessitates integrating three complementary discovery paradigms:

1.3.1 Meta-Omics Guided Exploration

Long-read metagenomics enables direct BGC mining from environmental DNA without cultivation. In biocrust studies, this revealed phylum-specific BGC activation rhythms during wetting cycles, with cyanobacteria exhibiting nocturnal metabolite production peaks [2]. For Galopiperone, this approach could:

  • Reconstruct complete BGCs from extreme environments (e.g., Antarctic soils hosting novel Streptomyces) [5]
  • Predict regulatory elements (e.g., quorum-sensing promoters) to stimulate expression
  • Identify taxon-specific BGCs across 47 polar Streptomyces strains containing 1,456 BGCs [5]

Concurrently, metatranscriptomics correlates BGC expression with environmental triggers, prioritizing clusters under ecological selection.

Metabolomic Fingerprinting and Dereplication

NMR (¹H, COSY) and LC-HRMS create chemical fingerprints for rapid alkaloid prioritization. An analysis of marine symbionts combined:

  • In-house Excel macros for feature alignment across media conditions
  • PCA clustering to identify chemical outliers (e.g., Bacillus sp. 4117 as a metabolite hotspot)
  • MS/MS molecular networking to visualize scaffold relationships [3]

This workflow reduces 77 isolates to 3 priority strains, demonstrating efficiency critical for Galopiperone discovery. Future iterations could incorporate in silico NMR prediction to match unknown spectra.

Anaerobic Biofoundry Platforms

For oxygen-sensitive Galopiperone producers (e.g., gut anaerobes), NSF BioFoundries (ExFAB) provide high-throughput robotic workflows featuring:

  • Anaerobic chamber-integrated fermentors
  • CRISPR-BGC activation arrays
  • In situ metabolomic monitoring [4]This circumvents the "unculturable paradox," where 80% of gut microbes resist isolation yet harbor extensive BGCs [4].

Table 3: Integrated Epistemological Framework for Galopiperone Discovery | Method | Technical Capabilities | Resolution Achieved | Application to Galopiperone | |------------|----------------------------|-------------------------|--------------------------------| | Long-read metagenomics | 3,000 BGCs per soil sample; full-length BGC assembly | 712 full BGCs from biocrusts | BGC reconstruction without culturing | | Metabolomic networking | LC-HRMS/MS + PCA clustering; media blank subtraction | 77 bacterial strains → 3 priorities | Dereplication from complex extracts | | Anaerobic biofoundries | Robotic BGC expression screening under O₂-free conditions | 100x throughput increase for anaerobes | Cultivation of sensitive producers |

Concluding Remarks

Galopiperone research exemplifies the convergence of pharmacognosy with 4IR technologies. Its successful exploitation will depend on navigating microbial dark matter through integrated meta-omics, advanced metabolomics, and biofoundry-enabled cultivation—ultimately positioning alkaloids at the forefront of next-generation therapeutic development.

Table 4: Key Natural Products Mentioned | Compound Name | Biological Source | Structural Class | Reported Activity | |---------------------|------------------------|----------------------|------------------------| | Morphine | Papaver somniferum | Isoquinoline alkaloid | Analgesic | | Quinine | Cinchona species | Quinoline alkaloid | Antimalarial | | Vincristine | Catharanthus roseus | Indole alkaloid | Anticancer | | Capsaicin | Capsicum species | Vanilloid alkaloid | Neuropathic pain relief | | Paclitaxel | Taxus brevifolia | Diterpenoid alkaloid | Anticancer | | Ergotamine | Claviceps purpurea | Ergot alkaloid | Vasoconstrictor | | Piperine | Piper nigrum | Piperidine alkaloid | Bioenhancer | | Caffeine | Coffea arabica | Xanthine alkaloid | CNS stimulant | | Batrachotoxin | Phyllobates frogs | Steroidal alkaloid | Neurotoxin | | Atropine | Atropa belladonna | Tropane alkaloid | Anticholinergic |

Properties

Product Name

Galopiperone

IUPAC Name

2,7-dimethyl-6-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-5,8-dione

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C22H28O3/c1-14(2)8-7-12-22(6)13-11-18-20(24)17(10-9-15(3)4)16(5)19(23)21(18)25-22/h8-9,11,13H,7,10,12H2,1-6H3

InChI Key

IGNYFPDUTFYBLQ-UHFFFAOYSA-N

Synonyms

galopiperone

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)OC(C=C2)(C)CCC=C(C)C)CC=C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.